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Compound of Interest

Compound Name: Thiazol-2-ylmethanamine

Cat. No.: B130937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

(2-Thiazolyl)methylamine, CAS number 55661-33-1. The information presented herein is

intended to support research and development activities by offering detailed insights into the

structural characterization of this compound through Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Identity
Chemical Name (2-Thiazolyl)methylamine

Synonyms
1,3-Thiazol-2-ylmethylamine, 2-

(Aminomethyl)thiazole

CAS Number 55661-33-1

Molecular Formula C₄H₆N₂S

Molecular Weight 114.17 g/mol [1]

Structure
A primary amine attached to a thiazole ring via a

methylene bridge.
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Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (2-

Thiazolyl)methylamine.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.7 Doublet 1H 2.0
Thiazole ring

proton

7.25 Doublet 1H 2.0
Thiazole ring

proton

4.2 Singlet 2H -
Methylene

protons (-CH₂-)

1.7 Broad Singlet 2H -
Amine protons (-

NH₂)

Note: Data obtained in CDCl₃ at 250 MHz.[2]

Infrared (IR) Spectroscopic Data
While a specific experimental spectrum for (2-Thiazolyl)methylamine is not readily available in

the public domain, the expected characteristic IR absorption bands based on its functional

groups are presented below.
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Wavenumber
Range (cm⁻¹)

Intensity Vibration Functional Group

3400-3250
Medium, Sharp (two

bands)
N-H Stretch Primary Amine (-NH₂)

3100-3000 Medium to Weak C-H Stretch
Aromatic (Thiazole

ring)

2950-2850 Medium to Weak C-H Stretch
Aliphatic (Methylene

group)

1650-1580 Medium N-H Bend Primary Amine (-NH₂)

~1600 and ~1470 Medium to Weak C=C and C=N Stretch Thiazole ring

1450-1400 Medium CH₂ Scissoring Methylene group

1250-1020 Medium C-N Stretch Amine

Mass Spectrometry (MS) Data
Specific experimental mass spectrometry data for (2-Thiazolyl)methylamine is not publicly

available. However, based on its molecular weight of 114.17 g/mol , the expected molecular ion

peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at m/z 114.

Experimental Protocols
Detailed methodologies for the acquisition of the cited and expected spectroscopic data are

provided below.

¹H NMR Spectroscopy
Objective: To determine the proton environment in the molecular structure of (2-

Thiazolyl)methylamine.

Instrumentation: 250 MHz Nuclear Magnetic Resonance Spectrometer.

Sample Preparation:
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A sample of approximately 5-10 mg of (2-Thiazolyl)methylamine was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Data Acquisition:

Solvent: CDCl₃[2]

Frequency: 250 MHz[2]

Temperature: Standard probe temperature (approximately 298 K).

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: Typically 16 to 64 scans are acquired to achieve an adequate signal-to-

noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum was phase-corrected and baseline-corrected.

Chemical shifts were referenced to the internal standard (TMS).

Integration of the signals was performed to determine the relative number of protons.

Coupling constants were measured from the splitting patterns of the signals.

FT-IR Spectroscopy (General Protocol for a Liquid
Sample)
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Objective: To identify the functional groups present in (2-Thiazolyl)methylamine.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Acquire a background spectrum of the empty ATR crystal.

Place a small drop of liquid (2-Thiazolyl)methylamine directly onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

The resulting spectrum is analyzed for the presence of characteristic absorption bands

corresponding to different functional groups.

Mass Spectrometry (General Protocol for a Liquid
Sample via Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of (2-

Thiazolyl)methylamine.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
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Sample Introduction:

A small amount of the liquid sample is injected into the instrument, often via a direct insertion

probe or after separation by Gas Chromatography (GC).

The sample is vaporized in the ion source.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: Typically 70 eV.

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing:

The detector records the abundance of ions at each m/z value.

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus

m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce

structural information.

Workflow Visualization
The following diagram illustrates a typical analytical workflow for the spectroscopic

characterization of a chemical compound like (2-Thiazolyl)methylamine.
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Caption: Analytical workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of (2-

Thiazolyl)methylamine. For further in-depth analysis or specific applications, it is recommended

to acquire experimental data under controlled laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130937#cas-number-55661-33-1-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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